2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is an organic compound characterized by its unique molecular structure and functional groups. It belongs to the class of benzoic acid derivatives, specifically featuring a tert-butoxycarbonyl group and a trifluoromethoxy substituent. The compound's molecular formula is C13H14F3NO5, with a molecular weight of approximately 321.25 g/mol. Its synthesis and applications are significant in both organic chemistry and medicinal chemistry due to its potential interactions with biological systems and its utility as a building block in complex organic syntheses.
The synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid typically involves several key steps:
The synthetic routes may vary based on the desired purity and yield, with industrial methods often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to enhance efficiency.
The molecular structure of 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid can be described using various representations:
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-7(10(18)19)5-4-6-8(9)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
N(c1c(C(=O)O)cccc1OC(F)(F)F)C(=O)OC(C)(C)C
The compound's structural data indicates that it contains:
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is primarily based on its interaction with biological targets:
This dual interaction mechanism allows for potential applications in drug design and development.
The compound exhibits typical characteristics associated with aromatic acids:
Key chemical properties include:
Relevant data indicate that it has a melting point range suitable for handling in laboratory settings without degradation.
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid has several important applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3